

Application Notes and Protocols: Bacitracin Differentiation Disks for Microbial Identification

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacitracin differentiation disks are a valuable tool in clinical and research microbiology laboratories for the presumptive identification of various bacterial species, most notably for differentiating Streptococcus pyogenes (Group A Streptococcus) from other β-hemolytic streptococci.[1][2][3][4] Bacitracin, a polypeptide antibiotic produced by Bacillus subtilis, selectively inhibits the growth of susceptible bacteria by interfering with the synthesis of the bacterial cell wall.[1][2][3][5] Specifically, it disrupts the dephosphorylation of bactoprenol, a lipid carrier molecule responsible for transporting peptidoglycan precursors across the cell membrane, thereby halting cell wall construction.[1][5] This differential inhibition allows for the rapid and cost-effective preliminary characterization of bacterial isolates.

These application notes provide detailed protocols for the use of bacitracin differentiation disks, interpretation of results, quality control procedures, and the underlying principles of the assay.

Principle of Bacitracin Differentiation

The bacitracin susceptibility test is based on the principle that certain bacteria are more susceptible to low concentrations of bacitracin than others.[1] Filter paper disks impregnated with a standardized low concentration of bacitracin (typically 0.04 units) are placed on an agar plate inoculated with a pure culture of the test organism.[1][2][6] During incubation, the antibiotic diffuses from the disk into the surrounding medium. If the bacteria are susceptible, a



zone of growth inhibition will appear around the disk.[2] The size of this zone is indicative of the degree of susceptibility. This method is particularly effective for the presumptive identification of Streptococcus pyogenes, which is characteristically susceptible to bacitracin, while most other β-hemolytic streptococci are resistant.[1][5][7]

Applications

The primary applications of bacitracin differentiation disks in microbial identification include:

- Presumptive identification of Streptococcus pyogenes: Differentiating Group A streptococci from other β-hemolytic streptococci (e.g., Group B, C, and G).[1][2][7]
- Differentiation of Staphylococcus species from Micrococcus species: Micrococcus species are generally susceptible to bacitracin, whereas Staphylococcus species are typically resistant.[2]

Data Presentation

Table 1: Interpretation of Bacitracin Susceptibility Test

Results

Organism	Expected Result	Zone of Inhibition Diameter	Presumptive Identification
β-hemolytic Streptococcus	Susceptible	≥ 10 mm	Presumptive Streptococcus pyogenes (Group A Streptococcus)
β-hemolytic Streptococcus	Resistant	< 10 mm	Not Group A Streptococcus
Gram-positive cocci in clusters	Susceptible	≥ 10 mm	Presumptive Micrococcus species
Gram-positive cocci in clusters	Resistant	No zone of inhibition	Presumptive Staphylococcus species



Note: Zone of inhibition diameters can vary slightly based on the specific protocol and standards used by the laboratory. Some sources may consider any zone of inhibition as susceptible.[5][6]

Table 2: Quality Control Strains for Bacitracin

Differentiation Test

Organism	ATCC Strain Number	Expected Result (Zone of Inhibition)
Streptococcus pyogenes	19615	Susceptible (≥ 10 mm)
Streptococcus agalactiae	27956 or 13813	Resistant (No zone of inhibition)

Experimental Protocols Protocol 1: Presumptive Identification of β-hemolytic Streptococci

Materials:

- Bacitracin differentiation disks (0.04 units)
- Blood Agar Plates (BAP) (e.g., Tryptic Soy Agar with 5% sheep blood)
- Sterile inoculating loops or swabs
- Forceps
- Incubator (35-37°C with 5-10% CO₂)
- Pure, 18-24 hour culture of a β-hemolytic Streptococcus isolate
- Quality control strains (S. pyogenes ATCC 19615 and S. agalactiae ATCC 27956)

Procedure:



- Allow the Blood Agar Plates and bacitracin disks to equilibrate to room temperature before use.
- Using a sterile inoculating loop or swab, select 3-4 well-isolated colonies of the suspect organism.[7]
- Streak the colonies onto a Blood Agar Plate to obtain confluent growth. The inoculum should be heavy in one quadrant.[6][7]
- Using sterile forceps, aseptically apply a bacitracin differentiation disk to the center of the heavily inoculated area.[2][6][7]
- Gently press the disk to ensure complete contact with the agar surface.
- Incubate the plate at 35-37°C for 18-24 hours in an environment of 5-10% CO₂.[2][6][7]
- After incubation, examine the plate for a zone of inhibition around the bacitracin disk.
- Measure the diameter of the zone of inhibition from the edge of the disk to the edge of the zone.

Interpretation of Results:

- Susceptible: A zone of inhibition of any size indicates susceptibility, though a diameter of ≥10
 mm is typically considered a positive result for the presumptive identification of
 Streptococcus pyogenes.[2][8]
- Resistant: The absence of a zone of inhibition, with growth up to the edge of the disk, indicates resistance.[2][8]

Combined SXT and Bacitracin Testing:

For increased sensitivity and predictive value in differentiating streptococcal groups, a Sulfamethoxazole-Trimethoprim (SXT) disk can be used in conjunction with the bacitracin disk.

[7]





Table 3: Presumptive Identification of β -hemolytic

Streptococci using Bacitracin and SXT

Bacitracin Result	SXT Result	Presumptive Identification
Susceptible	Resistant	Group A β-streptococci
Resistant	Resistant	Group B β-streptococci
Resistant	Susceptible	Not Group A or B β- streptococci

Source: Adapted from various clinical microbiology resources.[7]

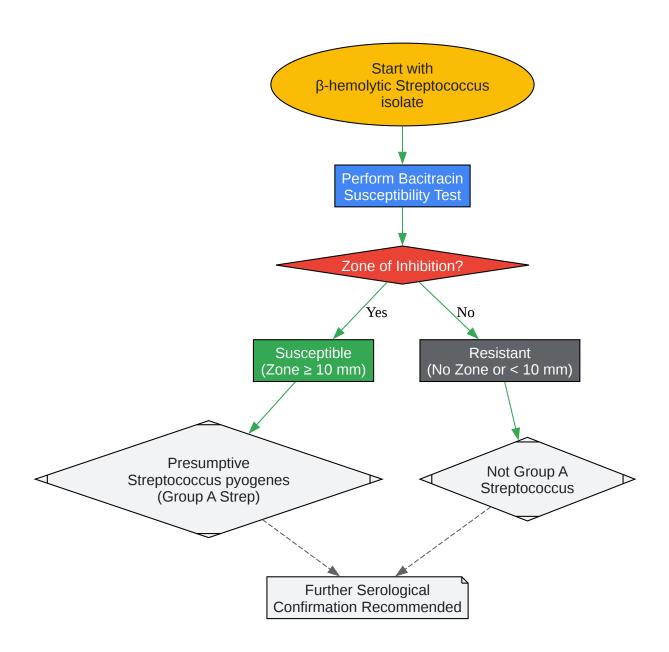
Visualizations



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Caption: Experimental workflow for Bacitracin Susceptibility Testing.





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Caption: Logical relationship for presumptive microbial identification using Bacitracin.

Limitations

Methodological & Application





While the bacitracin susceptibility test is a useful and rapid screening tool, it has several limitations that researchers and clinicians must consider:

- False Positives: Some strains of Group C and G streptococci may also be susceptible to bacitracin, leading to a false-positive presumptive identification of S. pyogenes.[6]
- False Negatives: A light inoculum can lead to the formation of a false zone of inhibition.[1][6]
 [9] Conversely, an overly heavy inoculum may mask the susceptibility of some Group A streptococci.[6]
- Media and Incubation Conditions: The use of old, dry agar plates can impede the diffusion of the antibiotic, potentially causing false-negative results.[1][9] Incubation conditions, such as CO₂ levels, can also affect the size of the inhibition zone.[3]
- Disk Potency: It is crucial to use differential disks with a low concentration of bacitracin (0.04 units) rather than higher concentration sensitivity disks (e.g., 10 units), as the latter may inhibit a broader range of streptococci and other bacteria.[1][6][9]
- Presumptive Nature: The bacitracin test provides a presumptive identification. For a definitive identification, especially in clinical settings, further biochemical and/or serological testing (e.g., latex agglutination for Lancefield grouping) is recommended.[1][7][9]

Quality Control

Robust quality control is essential to ensure the accuracy and reliability of bacitracin susceptibility testing.

- Positive and Negative Controls: Each new lot of bacitracin disks and on each day of testing, known positive and negative control strains should be tested in parallel with the unknown isolates.[6] Streptococcus pyogenes (ATCC 19615) serves as a positive control (susceptible), and Streptococcus agalactiae (ATCC 27956 or 13813) is used as a negative control (resistant).[5][7]
- Disk Storage: Bacitracin disks should be stored at -20°C to 8°C, protected from light and moisture, to maintain their potency.[6][7]



 Media Quality: The performance of the Blood Agar Plates should be verified to ensure they support the typical growth of streptococci.

By adhering to these standardized protocols and quality control measures, the bacitracin differentiation disk test remains a cornerstone for the rapid, presumptive identification of key bacterial pathogens in the laboratory.

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